Introduction: The Significance of the Pyrrolidinone Scaffold
Introduction: The Significance of the Pyrrolidinone Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylpyrrolidin-2-one
The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its prevalence stems from its role as a versatile scaffold that is structurally rigid yet capable of forming key hydrogen bonds, and its stereochemical potential allows for precise three-dimensional exploration of pharmacophore space.[1][2] Molecules incorporating this ring system have demonstrated a wide array of biological activities, including nootropic effects (e.g., Piracetam), anticonvulsant properties, and applications in treating central nervous system diseases.[2][4]
5-Ethylpyrrolidin-2-one, a specific derivative, serves as a valuable building block and a subject of study for understanding how substitution on the core ring influences physicochemical properties. These properties are not mere data points; they are critical determinants of a molecule's behavior in biological systems, governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive analysis of the core physicochemical properties of 5-Ethylpyrrolidin-2-one, the analytical methodologies for its characterization, and the profound implications of these properties for researchers in drug discovery.
Part 1: Molecular Identity and Core Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of all further research. These values dictate everything from appropriate solvent selection for reactions and formulations to predicting a compound's environmental fate and biological interactions.
Molecular Identifiers:
-
IUPAC Name: 5-ethylpyrrolidin-2-one[5]
-
CAS Number: 10312-40-0[5]
-
Molecular Formula: C₆H₁₁NO[5]
-
SMILES: CCC1CCC(=O)N1[5]
-
InChI: InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)[5]
Summary of Physicochemical Data
The following table summarizes the key quantitative properties of 5-Ethylpyrrolidin-2-one, compiled from various authoritative sources.
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | [5] |
| Melting Point | -75 °C / -103 °F | [6] |
| Boiling Point | 212.5 °C / 414.5 °F (at 760 mm Hg) | [6] |
| Flash Point | 91 °C / 195.8 °F | [6] |
| Physical State | Liquid (at room temperature) | [6] |
| Solubility | The pyrrolidinone ring imparts polarity and hydrogen bonding capability, suggesting good solubility in polar solvents like water, DMSO, and ethanol.[7][8] | N/A |
Part 2: Analytical Characterization Workflow
The confirmation of a molecule's identity and purity is a non-negotiable prerequisite for any scientific study. A multi-technique approach is essential for unambiguous characterization. The causality for this integrated workflow is to ensure that each technique provides orthogonal data, corroborating the findings of the others and building a complete, validated picture of the compound.
Spectroscopic Deep Dive
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : For 5-Ethylpyrrolidin-2-one, one would expect to see distinct signals for the ethyl group's methyl (CH₃) and methylene (CH₂) protons, likely a triplet and a quartet, respectively. The protons on the pyrrolidinone ring would appear as more complex multiplets. The N-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet.
-
¹³C NMR : The spectrum would definitively show six distinct carbon signals. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically >170 ppm. The remaining five signals would correspond to the four carbons of the ring and the methyl carbon of the ethyl group.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is exceptionally sensitive for identifying functional groups.[9] The key diagnostic peaks for 5-Ethylpyrrolidin-2-one are:
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A strong, sharp absorption band around 1670-1700 cm⁻¹ , characteristic of the C=O stretch in a five-membered lactam.
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A broad absorption in the region of 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration.
-
Multiple absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the ethyl and ring CH₂ groups.
-
-
Mass Spectrometry (MS) : MS provides the molecular weight and, through fragmentation, clues about the molecule's structure.[9]
-
Electron Ionization (EI-MS) : The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (113.16). Common fragmentation patterns would involve the loss of the ethyl group or cleavage of the pyrrolidinone ring.
-
High-Resolution Mass Spectrometry (HRMS) : This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₁NO).[10]
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Part 3: The Role of Physicochemical Properties in Drug Development
The journey of a drug from a lab bench to a patient is dictated by its ADME properties. The fundamental physicochemical parameters of 5-Ethylpyrrolidin-2-one are direct inputs into this complex equation.
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Solubility : Adequate aqueous solubility is a prerequisite for oral absorption.[8] The polar lactam group in 5-Ethylpyrrolidin-2-one contributes favorably to this property. Poor solubility is a major cause of failure in drug development.
-
Lipophilicity (LogP) : This parameter, the octanol-water partition coefficient, measures a compound's affinity for fatty versus aqueous environments. It is a key predictor of membrane permeability. A balanced LogP is critical; too low, and the compound won't cross cell membranes; too high, and it may get trapped in fatty tissues or be difficult to formulate.
-
Stereochemistry : The C5 position in 5-Ethylpyrrolidin-2-one is a stereocenter. In drug development, different enantiomers of a chiral molecule often exhibit vastly different biological activities and metabolic profiles.[1][2] This is because biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer. Therefore, controlling the stereochemistry is paramount.
Part 4: Experimental Protocol for Solubility Determination
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following describes the gold-standard shake-flask method for determining thermodynamic aqueous solubility, incorporating necessary controls.
Protocol: Shake-Flask Method for Aqueous Solubility
1. Objective: To determine the thermodynamic solubility of 5-Ethylpyrrolidin-2-one in a buffered aqueous solution at a controlled temperature.
2. Materials:
-
5-Ethylpyrrolidin-2-one (purity >99%, confirmed by HPLC and NMR).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
HPLC-grade water and acetonitrile.
-
Calibrated analytical balance.
-
Temperature-controlled orbital shaker.
-
Centrifuge.
-
Validated HPLC-UV method for quantification.
3. Methodology:
-
Step 1: Preparation of Standard Curve (Validation Check 1)
-
Prepare a stock solution of 5-Ethylpyrrolidin-2-one in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard into the HPLC system in triplicate to generate a calibration curve. The correlation coefficient (r²) must be >0.995 for the assay to be valid.
-
-
Step 2: Sample Preparation
-
Add an excess amount of solid 5-Ethylpyrrolidin-2-one to several vials containing a known volume of PBS (pH 7.4). "Excess" is critical to ensure a saturated solution is achieved. A visual confirmation of undissolved solid should be present.
-
Prepare a minimum of three replicate vials.
-
-
Step 3: Equilibration (The Core Experiment)
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.
-
Allow the samples to equilibrate for a minimum of 24 hours. A time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).
-
-
Step 4: Sample Processing
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the pellet.
-
Immediately dilute the supernatant with mobile phase to a concentration that falls within the linear range of the standard curve established in Step 1.
-
-
Step 5: Quantification (Validation Check 2)
-
Inject the diluted samples into the HPLC system.
-
Use the calibration curve to determine the concentration of 5-Ethylpyrrolidin-2-one in the diluted samples.
-
Back-calculate to determine the concentration in the original saturated solution. This value is the aqueous solubility.
-
4. Data Reporting:
-
Report the solubility as an average of the replicates ± standard deviation (e.g., 5.2 ± 0.3 mg/mL).
-
Specify the temperature and the pH of the buffer used.
This protocol is self-validating because the linearity of the standard curve confirms the reliability of the analytical method, and the equilibration time-course confirms that true thermodynamic solubility, not a transient supersaturated state, was measured.
Conclusion
5-Ethylpyrrolidin-2-one, while a seemingly simple molecule, provides a powerful case study in the foundational principles of drug discovery. Its physicochemical properties—from melting point and solubility to its spectroscopic signature—are not isolated facts but interconnected parameters that collectively predict its behavior and potential. For researchers and scientists, a thorough and rigorous characterization of these properties is the essential first step in the rational design of new, effective, and safe therapeutics. The methodologies and principles outlined in this guide provide a framework for achieving that critical objective.
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